
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one is an organic compound with a complex structure that includes hydroxy, ether, and ketone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpropyl bromide with 3-hydroxy-1,2-diphenylpropan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and alkyl halide.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Hydrochloric acid (HCl) in water or sodium hydroxide (NaOH) in ethanol.
Major Products Formed
Oxidation: 3-Oxo-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one.
Reduction: 3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-ol.
Substitution: 3-Hydroxy-1,2-diphenylpropan-1-one and 2-methylpropyl chloride.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy and ketone groups can form hydrogen bonds with enzymes, altering their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate
- 3-Hydroxy-2-methylpyridinecarboxylate
- 3-Hydroxy-2-aryl acrylate
Uniqueness
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
CAS-Nummer |
144080-50-2 |
|---|---|
Molekularformel |
C19H22O3 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
3-hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C19H22O3/c1-15(2)13-22-19(14-20,17-11-7-4-8-12-17)18(21)16-9-5-3-6-10-16/h3-12,15,20H,13-14H2,1-2H3 |
InChI-Schlüssel |
OXMHPZPLFTUROZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(CO)(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


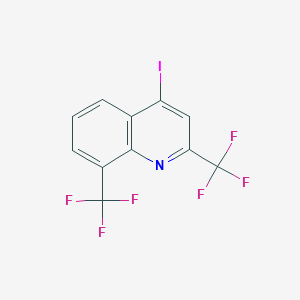
![(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12547125.png)
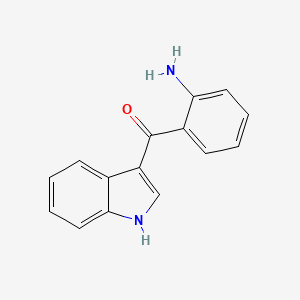
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12547135.png)
![Diethyl 2-[1-(methylamino)ethyl]pentanedioate](/img/structure/B12547136.png)

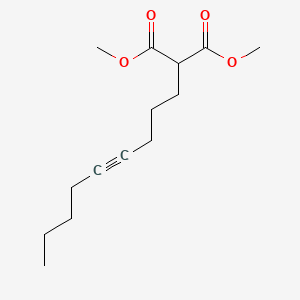
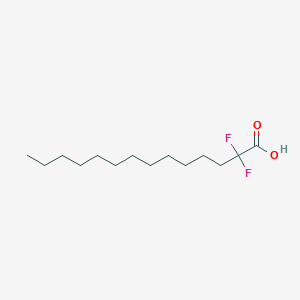
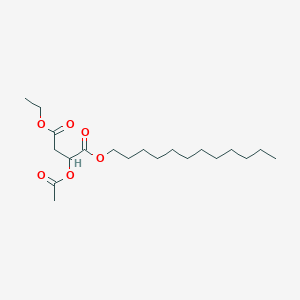
![6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol](/img/structure/B12547164.png)
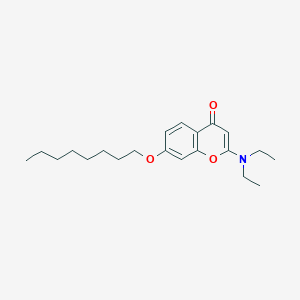
![2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12547168.png)

![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride](/img/structure/B12547183.png)
